molecular formula C10H8N2O2 B12348963 6,7-Dimethylquinoxaline-2,3-dione

6,7-Dimethylquinoxaline-2,3-dione

Cat. No.: B12348963
M. Wt: 188.18 g/mol
InChI Key: SMPHKEVCIMXIEK-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoxaline-2,3-diol is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 6 and 7 positions and hydroxyl groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethylquinoxaline-2,3-diol typically involves the condensation of 2-nitroanilines with vicinal diols. One efficient method employs a ruthenium-catalyzed hydrogen transfer strategy, where the diols and the nitro group serve as hydrogen suppliers and acceptors, respectively. This method is advantageous as it does not require external reducing agents and is operationally simple .

Industrial Production Methods

Industrial production methods for 6,7-dimethylquinoxaline-2,3-diol are not extensively documented. the principles of green chemistry and cost-effective methods are often emphasized in the synthesis of quinoxaline derivatives. The use of renewable reactants and environmentally benign processes is a key focus in industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylquinoxaline-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can exhibit diverse biological activities and chemical properties .

Scientific Research Applications

6,7-Dimethylquinoxaline-2,3-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in studies related to enzyme inhibition and microbial activity.

    Medicine: Quinoxaline derivatives, including 6,7-dimethylquinoxaline-2,3-diol, have shown potential as antitumor, antiviral, and antibacterial agents.

    Industry: It is used in the production of dyes, luminescent materials, and semiconductors

Mechanism of Action

The mechanism of action of 6,7-dimethylquinoxaline-2,3-diol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, disrupt microbial cell walls, and interfere with DNA replication in cancer cells. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylquinoxaline
  • 6,7-Dimethylquinoxaline
  • 2,3-Dimethyl-6-methoxyquinoxaline

Uniqueness

6,7-Dimethylquinoxaline-2,3-diol is unique due to the presence of hydroxyl groups at the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack these functional groups .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6,7-dimethylquinoxaline-2,3-dione

InChI

InChI=1S/C10H8N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3

InChI Key

SMPHKEVCIMXIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C(=O)N=C2C=C1C

Origin of Product

United States

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